

# Boc-D-Phe(4-Cl)-OH CAS number and molecular weight.

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## Compound of Interest

Compound Name: *Boc-D-Phe(4-Cl)-OH*

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## In-Depth Technical Guide: Boc-D-Phe(4-Cl)-OH

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides comprehensive information on N-tert-Butoxycarbonyl-D-4-chlorophenylalanine (**Boc-D-Phe(4-Cl)-OH**), a critical unnatural amino acid derivative used in the development of peptide-based therapeutics. This document covers its core physicochemical properties, detailed experimental protocols for its synthesis and incorporation into peptides, and its application in antagonizing the Luteinizing Hormone-Releasing Hormone (LHRH) signaling pathway.

## Core Compound Data: Boc-D-Phe(4-Cl)-OH

The fundamental properties of **Boc-D-Phe(4-Cl)-OH** are summarized below, providing essential information for its handling, storage, and use in chemical synthesis.

Property	Value	Citations
CAS Number	57292-44-1	[1]
Molecular Weight	299.75 g/mol	[1]
Molecular Formula	C <sub>14</sub> H <sub>18</sub> ClNO <sub>4</sub>	
Synonyms	Boc-4-chloro-D-phenylalanine, Boc-D-p-chlorophenylalanine	[1]
Appearance	White to off-white solid	
Melting Point	~110 °C	[1]
Optical Activity	[α] <sub>D</sub> <sup>20</sup> -26±2°, c = 1% in ethyl acetate	[1]
Storage	Powder: -20°C (3 years), 4°C (2 years). In solvent: -80°C (6 months)	
Solubility	Soluble in DMSO, DCM, DMF, NMP, and other common organic solvents	

## Application in Drug Development: LHRH Antagonists

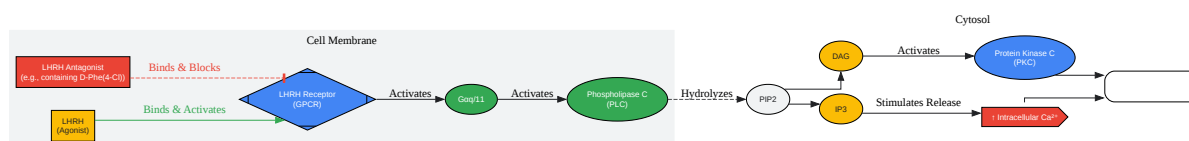
**Boc-D-Phe(4-Cl)-OH** is a key building block in the solid-phase peptide synthesis (SPPS) of potent antagonists for the Luteinizing Hormone-Releasing Hormone (LHRH), also known as Gonadotropin-Releasing Hormone (GnRH). The incorporation of the D-4-chlorophenylalanine residue at position 2 of the native LHRH decapeptide sequence is a well-established strategy to enhance enzymatic stability and receptor binding affinity, leading to potent antagonistic activity.[2][3][4]

These antagonists, such as Cetrorelix, work by competitively blocking the LHRH receptor in the pituitary gland.[4] This immediate inhibition prevents the release of luteinizing hormone (LH) and follicle-stimulating hormone (FSH), thereby suppressing the production of testosterone and

estrogen. This mechanism of action is crucial in the treatment of hormone-dependent cancers, such as prostate and breast cancer, and in assisted reproduction technologies.[4]

## LHRH/GnRH Signaling Pathway

The LHRH receptor is a G-protein coupled receptor (GPCR). Upon binding of the native LHRH, the receptor activates a signaling cascade involving  $G_{\alpha q/11}$ , leading to the stimulation of phospholipase C (PLC), production of inositol trisphosphate (IP<sub>3</sub>) and diacylglycerol (DAG), and a subsequent increase in intracellular calcium and activation of protein kinase C (PKC). This cascade culminates in the synthesis and release of LH and FSH. LHRH antagonists containing D-Phe(4-Cl) block the initial receptor binding step, thereby inhibiting the entire downstream pathway.



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**Caption:** LHRH Receptor Signaling and Antagonist Inhibition.

## Experimental Protocols

### Protocol 1: Synthesis of Boc-D-Phe(4-Cl)-OH

This procedure is a standard method for the N-terminal protection of an amino acid using di-tert-butyl dicarbonate (Boc<sub>2</sub>O).[5]

Materials:

- D-4-chlorophenylalanine

- Di-tert-butyl dicarbonate (Boc<sub>2</sub>O)
- Dioxane
- Water
- Sodium hydroxide (NaOH) solution (1N)
- Potassium hydrogen sulfate (KHSO<sub>4</sub>) solution
- Ethyl acetate or Diethyl ether
- Anhydrous sodium sulfate or magnesium sulfate
- Hexane or Pentane

Procedure:

- **Dissolution:** Dissolve D-4-chlorophenylalanine in a 1:1 mixture of dioxane and water. Add 1 equivalent of 1N NaOH solution to create a basic environment (pH ~12-12.5).
- **Boc Protection:** Add a slight excess (e.g., 1.05-1.1 equivalents) of di-tert-butyl dicarbonate to the stirred solution. The reaction is typically exothermic initially and is then stirred at room temperature. The reaction progress can be monitored by TLC.
- **Acidification:** After the reaction is complete, cool the mixture in an ice bath (0-5°C). Carefully acidify the solution to pH 1-1.5 by adding a cold aqueous solution of potassium hydrogen sulfate. This step will be accompanied by the evolution of CO<sub>2</sub> gas.
- **Extraction:** Extract the acidified mixture with several portions of ethyl acetate or diethyl ether.
- **Washing and Drying:** Combine the organic layers and wash them twice with water. Dry the organic phase over anhydrous sodium sulfate or magnesium sulfate, and then filter.
- **Isolation:** Remove the solvent under reduced pressure using a rotary evaporator at a bath temperature not exceeding 30°C. The remaining oil or solid is the crude product.

- Crystallization: Triturate the crude product with hexane or pentane. Allow the mixture to stand, promoting crystallization. Collect the white precipitate by filtration, wash with cold pentane, and dry under vacuum to yield pure **Boc-D-Phe(4-Cl)-OH**.[\[5\]](#)

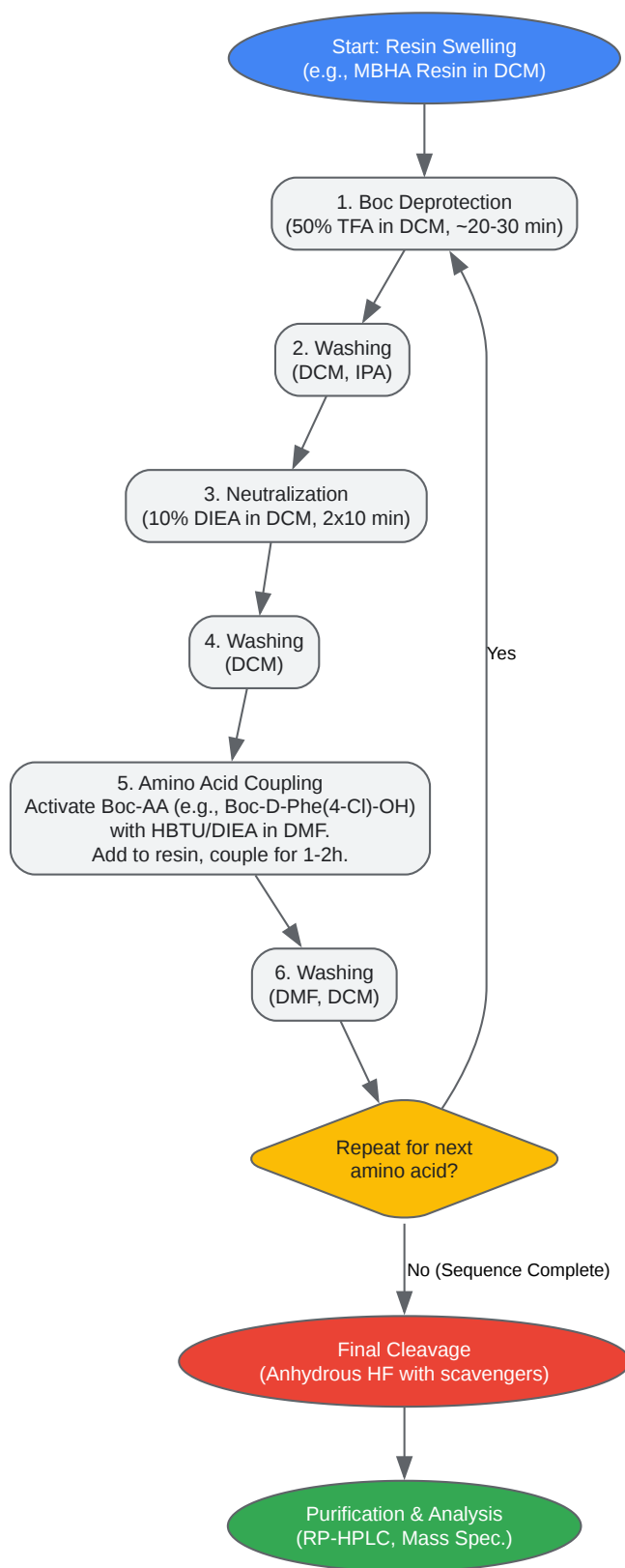
## Protocol 2: Boc/Bzl Solid-Phase Peptide Synthesis (SPPS) of an LHRH Antagonist

This section outlines a generalized workflow for the manual solid-phase synthesis of a peptide antagonist, such as [Ac-D-Nal(2)<sup>1</sup>, D-Phe(4Cl)<sup>2</sup>, D-Pal(3)<sup>3</sup>, D-Cit<sup>6</sup>, D-Ala<sup>10</sup>]-LHRH (Cetrorelix), using the Boc/Bzl strategy.[\[4\]](#)[\[6\]](#)[\[7\]](#)

Materials:

- MBHA or BHA resin
- Boc-protected amino acids (including **Boc-D-Phe(4-Cl)-OH**) with appropriate side-chain protection (e.g., Bzl-based groups)
- Dichloromethane (DCM)
- Trifluoroacetic acid (TFA)
- Diisopropylethylamine (DIEA)
- Coupling reagents (e.g., HBTU/HOBt or DCC)
- Anhydrous Hydrogen Fluoride (HF) for final cleavage (Caution: Extremely hazardous)
- Scavengers (e.g., anisole, p-cresol)

Workflow: The synthesis consists of repeated cycles of deprotection, neutralization, and coupling for each amino acid in the sequence, starting from the C-terminus.



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